Pro-Air

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ProAir is a brand name for albuterol sulfate, a medication used to treat bronchospasm (tightened airways) in people with reversible obstructive airway disease, such as asthma . It is also used to prevent exercise-induced bronchospasm . ProAir comes in three forms: ProAir HFA, ProAir RespiClick, and ProAir Digihaler . All forms deliver 90 micrograms of albuterol per puff .

科学的研究の応用

Air Quality Monitoring

In a study evaluating low-cost PM2.5 monitors, the AirVisual Pro was included among three devices tested in a residential setting for a year. The study aimed to assess the accuracy and precision of these monitors for potential use in research-grade indoor exposure assessments. The AirVisual Pro exhibited an accuracy of approximately 86% compared to a filter-based method, showing potential for scientific research applications in monitoring air quality, especially given its user-friendly design and relatively high accuracy without additional processing (Zamora, Rice, & Koehler, 2020).

Pro-Environmental Behavior Research

Research on pro-environmental behavior has leveraged various measurement tools, including self-report measures and technical devices, to understand and promote environmentally friendly actions. The study of these behaviors, often influenced by factors like air quality, is crucial in addressing climate change and other environmental challenges. The advancement in measurement tools, possibly including devices like Pro-Air, aids in this research by providing more accurate and comprehensive data (Lange & Dewitte, 2019).

作用機序

Target of Action

Pro-Air, also known as albuterol sulfate, is a bronchodilator . Its primary targets are the beta2-adrenergic receptors located on the smooth muscle cells lining the bronchial passages . These receptors play a crucial role in regulating bronchial muscle tone and airway caliber, which directly affects respiratory function .

Mode of Action

Biochemical Pathways

The activation of beta2-adrenergic receptors by this compound stimulates adenyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic-3’,5’-adenosine monophosphate (cyclic AMP) . The increase in cyclic AMP levels leads to the activation of protein kinase A, which inhibits the phosphorylation of myosin and lowers intracellular ionic calcium concentrations, resulting in muscle relaxation . This series of reactions constitutes the primary biochemical pathway affected by this compound .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). When inhaled, this compound is rapidly absorbed through the lungs and distributed throughout the body . The onset of action is typically within minutes, and the effects can last up to 4 to 6 hours .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the relaxation of bronchial smooth muscle cells . This results in bronchodilation, or the widening of the bronchial passages, which increases airflow to the lungs . Clinically, this leads to relief from symptoms of bronchospasm, such as shortness of breath, wheezing, and coughing, in conditions like asthma and chronic obstructive pulmonary disease .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Pro-Air involves the conversion of salbutamol sulfate to albuterol base, followed by the reaction of albuterol base with propellant HFA-134a.", "Starting Materials": [ "Salbutamol sulfate", "HFA-134a" ], "Reaction": [ "Salbutamol sulfate is converted to salbutamol base by reacting it with sodium hydroxide in water.", "Salbutamol base is further converted to albuterol base by reacting it with hydrochloric acid in methanol.", "Albuterol base is then reacted with propellant HFA-134a under pressure to form Pro-Air aerosol." ] } | |

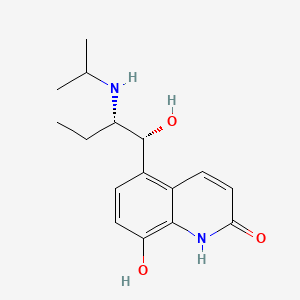

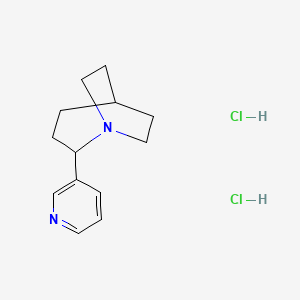

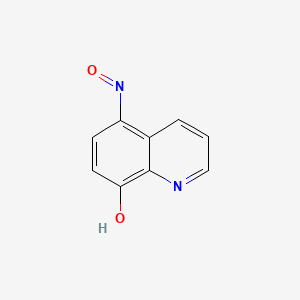

CAS番号 |

72332-33-3 |

分子式 |

C16H22N2O3 |

分子量 |

290.36 g/mol |

IUPAC名 |

8-hydroxy-5-[(1S,2R)-1-hydroxy-2-(propan-2-ylamino)butyl]-1H-quinolin-2-one |

InChI |

InChI=1S/C16H22N2O3/c1-4-12(17-9(2)3)16(21)11-5-7-13(19)15-10(11)6-8-14(20)18-15/h5-9,12,16-17,19,21H,4H2,1-3H3,(H,18,20)/t12-,16+/m1/s1 |

InChIキー |

FKNXQNWAXFXVNW-WBMJQRKESA-N |

異性体SMILES |

CC[C@H]([C@H](C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C |

SMILES |

CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C |

正規SMILES |

CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C |

外観 |

Solid powder |

その他のCAS番号 |

72332-33-3 |

物理的記述 |

Solid |

関連するCAS |

62929-91-3 (mono-hydrochloride) |

溶解性 |

3.29e-01 g/L |

同義語 |

(R*,S*)-(+-)-8-Hydroxy-5-(1-hydroxy-2-((1-methylethyl)amino)butyl)-2(1H)-quinolinone CI 888 CI-888 CI888 Hydrochloride, Procaterol Monohydrochloride, Procaterol OPC 2009 OPC-2009 OPC2009 Pro Air Pro-Air ProAir Procaterol Procaterol Hydrochloride Procaterol Monohydrochloride Procaterol Monohydrochloride, (R*,R*)-(+)-Isomer Procaterol Monohydrochloride, (R*,R*)-(+-)-Isomer Procaterol Monohydrochloride, (R*,R*)-(-)-Isomer Procaterol Monohydrochloride, (R*,S*)-(+)-Isomer Procaterol Monohydrochloride, (R*,S*)-(-)-Isomer Procaterol, (R*,R*)-(+-)-Isomer Procaterol, (R*,S*)-(-)-Isome |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

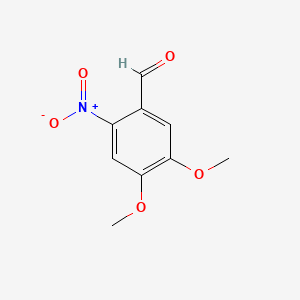

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzaldehyde, 3-chloro-, [(3-chlorophenyl)methylene]hydrazone](/img/structure/B1662941.png)

![7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propylchromene-2-carboxylic acid](/img/structure/B1662943.png)

![[[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-phenylphosphoryl]benzene](/img/structure/B1662948.png)